molecular formula C8H11Cl2N3 B1449360 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride CAS No. 1523618-08-7

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride

Cat. No.: B1449360
CAS No.: 1523618-08-7
M. Wt: 220.1 g/mol
InChI Key: GTMAOWKQICDFAG-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound has garnered significant interest in scientific research due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The compound’s structure consists of a pyrrolo[2,3-b]pyridine core with a methanamine group, and it is typically used in its dihydrochloride salt form to enhance its solubility and stability.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between this compound and FGFRs involves binding to the receptor’s tyrosine kinase domain, preventing autophosphorylation and subsequent activation of signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling, which is crucial for cell growth and survival. Additionally, this compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the tyrosine kinase domain of FGFRs . This binding inhibits the autophosphorylation of the receptor, preventing the activation of downstream signaling pathways. The compound’s inhibitory activity is characterized by its ability to block the ATP-binding site of the kinase domain, thereby hindering the receptor’s enzymatic function . This mechanism of action results in the suppression of FGFR-mediated signaling, which is essential for various cellular processes, including proliferation, differentiation, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of FGFR signaling and prolonged effects on cellular function . These findings highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings suggest that careful dosage optimization is necessary to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs . The compound’s inhibition of FGFR signaling affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, the compound may undergo metabolic transformation in the liver, where it is processed by enzymes such as cytochrome P450 . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFR signaling . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on FGFR signaling . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.

Preparation Methods

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system.

    Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid, which enhances its solubility and stability.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and angiogenesis.

    Medicine: The compound is investigated for its potential therapeutic applications in cancer treatment, as FGFR inhibitors have shown promise in targeting various types of tumors.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and are also studied for their FGFR inhibitory activities.

    Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure and are investigated for their biological activities.

    Pyridine derivatives: These compounds are widely studied for their diverse biological activities and therapeutic potential.

The uniqueness of this compound lies in its specific structure and its potent inhibitory activity against FGFRs, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMAOWKQICDFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CN)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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